molecular formula C22H18BrClN4O3 B2419345 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1224001-30-2

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2419345
CAS No.: 1224001-30-2
M. Wt: 501.77
InChI Key: MCKXDFJAGUYTFB-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques and Crystal Structure Analysis : This compound and similar triazole derivatives have been synthesized and characterized using various techniques such as H NMR, IR, MS spectra, and X-ray diffraction crystallography. These methods help in determining the molecular conformation and packing, crucial for understanding their potential applications (Dong & Huo, 2009).

  • Isostructural Synthesis : Isostructural compounds to the specified chemical have been synthesized, showcasing the potential to create variations of this compound for diverse applications. The crystallization of these compounds has been analyzed for their structure, providing insights into their molecular arrangement and stability (Kariuki et al., 2021).

Bioactivity and Antimicrobial Effects

  • Bioactivity Research : Studies have been conducted on the bioactivity of related compounds, indicating their potential use in fungicidal applications and plant growth regulation. This suggests possible agricultural or pharmaceutical applications for the compound (Jian, 2003).

  • Antibacterial and Cytotoxic Activities : Research has shown that triazole derivatives, similar to the specified compound, exhibit antibacterial and cytotoxic activities. This suggests their potential use in developing new antimicrobial and anticancer agents (Salehi et al., 2016).

Molecular Interactions and Properties

  • Molecular Interaction Analysis : Studies have explored the molecular interactions of similar compounds, including tetrel bonding interactions, which are critical for understanding their chemical behavior and potential reactivity in various environments (Ahmed et al., 2020).

  • Exploration of Heterocyclic Systems : Research has been done on heterocyclic systems containing similar structures, revealing insights into their synthesis and potential antibacterial activity. Such studies contribute to the understanding of the compound's possible roles in medicinal chemistry (Hui et al., 2000).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound and any risks associated with its use .

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN4O3/c1-12-10-17(8-9-18(12)23)28-13(2)20(26-27-28)22(29)30-11-19-14(3)31-21(25-19)15-4-6-16(24)7-5-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKXDFJAGUYTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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